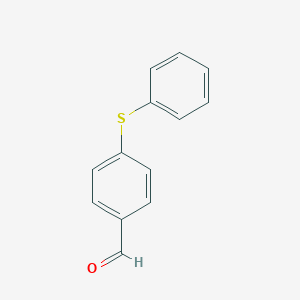

4-(Phenylthio)benzaldehyde

Übersicht

Beschreibung

4-(Phenylthio)benzaldehyde, also known as 4-PTB, is an organic compound with the molecular formula C8H6OS. It is a colorless to pale yellow liquid with a faint aromatic odor. 4-PTB is a versatile aromatic aldehyde that has a wide range of applications in organic synthesis. It is used as a starting material in the synthesis of various pharmaceuticals, dyes, and fragrances. 4-PTB is also used as a reagent in the synthesis of organometallic compounds and as a catalyst in various reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Organic Reactions :

- Zhang Zhen-xue (2011) discussed the synthesis of 4-phenylthiobenzyl chloride, which involves the substitution of 4-fluorobenzaldehyde with thiophenol to obtain 4-(phenylthio)benzaldehyde, followed by reduction and chlorination (Zhang, 2011).

- Kauffmann, Kriegesmann, & Hamsen (1982) explored the use of this compound in stereospecific carbonyl olefination reactions, demonstrating its utility in organic synthesis (Kauffmann, Kriegesmann, & Hamsen, 1982).

Enzymatic Production of Benzaldehyde :

- Takakura, Ono, Danjo, & Nozaki (2022) reported an efficient enzymatic process for the production of benzaldehyde from L-phenylalanine, demonstrating the relevance of this compound in biotechnological applications (Takakura et al., 2022).

Photocatalysis and Chemical Transformations :

- Lima, Silva, Silva, & Faria (2017) investigated the selective photocatalytic conversion of benzyl alcohol to benzaldehyde, highlighting the potential applications of this compound in photocatalytic processes (Lima et al., 2017).

- Sharma, Soni, & Dalai (2012) described the application of sulfated Ti-SBA-15 catalyst for oxidation of benzyl alcohol to benzaldehyde, indicating the relevance of this compound in catalytic oxidation reactions (Sharma, Soni, & Dalai, 2012).

Flavor and Aroma Chemistry :

- Chu & Yaylayan (2008) examined the formation of benzaldehyde, a compound related to this compound, from phenylacetaldehyde, contributing to the understanding of flavor and aroma chemistry (Chu & Yaylayan, 2008).

Synthesis and Characterization of Organic Compounds :

- Duan, Li, Tang, Li, & Xu (2017) discussed the synthesis of 2-((4-substituted phenyl) amino) benzaldehyde, an important intermediate for the synthesis of biologically active compounds, highlighting the utility of this compound in medicinal chemistry (Duan et al., 2017).

Safety and Hazards

The safety information for 4-(Phenylthio)benzaldehyde indicates that it has hazard statements H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Wirkmechanismus

Biochemical Pathways

It’s synthesized via the β-oxidative pathway in peroxisomes . More research is needed to determine if 4-(Phenylthio)benzaldehyde affects similar pathways.

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates remain unknown. It’s known that the compound is a solid or liquid at room temperature and should be stored under an inert atmosphere at 2-8°c .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the impact of this compound at the molecular and cellular levels.

Action Environment

It’s known that the compound should be stored under an inert atmosphere at 2-8°c to maintain its stability .

Biochemische Analyse

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

4-(Phenylthio)benzaldehyde has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

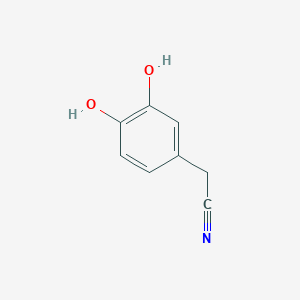

IUPAC Name |

4-phenylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNBWBPUFMZCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153019 | |

| Record name | Benzaldehyde, p-phenylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1208-88-4 | |

| Record name | 4-(Phenylthio)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, p-phenylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, p-phenylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(phenylthio)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a common synthetic route for producing 4-(phenylthio)benzaldehyde?

A: A highly efficient method involves the substitution reaction between 4-bromobenzaldehyde and thiophenol, catalyzed by potassium carbonate and copper iodide. This method yields this compound with a yield of 85.2%. []

Q2: How is the structure of this compound confirmed?

A: The synthesized compound can be characterized using various analytical techniques. These include elemental analysis and infrared (IR) spectroscopy to confirm its structure. [] Further structural confirmation can be obtained through nuclear magnetic resonance (1H-NMR) spectroscopy and mass spectrometry (MS). []

Q3: What is a notable application of this compound in materials science?

A: this compound serves as a precursor for synthesizing new thiolated nitrophenylhydrazone crystals with potential applications in nonlinear optics. When reacted with 4-nitrophenylhydrazone, it forms crystals that exhibit both λ-shaped packing due to hydrogen bonding and a herringbone-shaped packing arising from the biphenyl sulfane groups. This unique packing arrangement contributes to a significant macroscopic second-order nonlinearity, making it a promising material for nonlinear optical devices. []

Q4: Beyond nonlinear optics, what other applications are being explored for this compound derivatives?

A: Researchers are investigating the use of this compound as a building block for synthesizing novel furan, pyrimidine, and pyrimido(1,2-a)pyrimidine derivatives containing the diphenyl sulfide moiety. These compounds exhibit promising antibacterial and antifungal activities in vitro against both Gram-positive and Gram-negative bacteria, as well as against fungal strains. This suggests their potential as lead compounds for developing new antimicrobial agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)

![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)